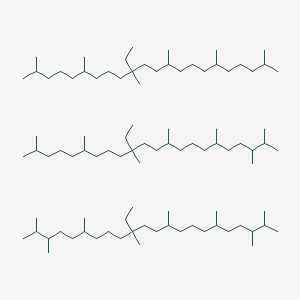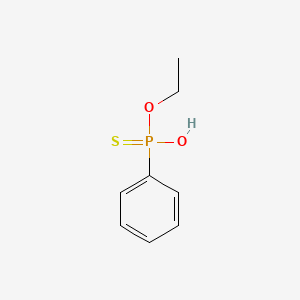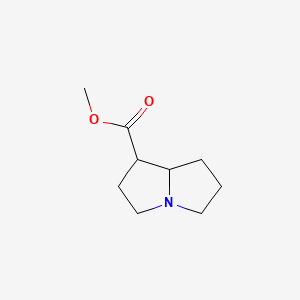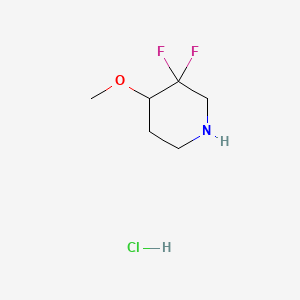![molecular formula C19H20N4O5 B12103598 2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-PHE-GLY-PNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin. Subsequent amino acids, phenylalanine and N-acetyl groups, are added sequentially using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of AC-PHE-GLY-PNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products .
化学反应分析
Types of Reactions
AC-PHE-GLY-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between phenylalanine and glycine results in the release of p-nitroaniline, a chromogenic product that can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of AC-PHE-GLY-PNA is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteolytic enzymes such as chymotrypsin and trypsin. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products
The major product formed from the enzymatic hydrolysis of AC-PHE-GLY-PNA is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
科学研究应用
AC-PHE-GLY-PNA is widely used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, providing insights into enzyme activity and specificity.
Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.
Diagnostic Tools: AC-PHE-GLY-PNA is employed in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases.
作用机制
The mechanism of action of AC-PHE-GLY-PNA involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack. The catalytic triad of the enzyme (usually consisting of serine, histidine, and aspartate) facilitates the cleavage of the peptide bond, resulting in the release of p-nitroaniline .
相似化合物的比较
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another peptide substrate used for studying proteolytic enzymes.
Boc-Phe-Gly-p-nitroanilide: A similar compound with a different protecting group, used in enzyme assays.
Uniqueness
AC-PHE-GLY-PNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which provides a chromogenic signal upon cleavage. This makes it particularly useful for spectrophotometric assays, allowing for easy and accurate measurement of enzyme activity .
属性
分子式 |
C19H20N4O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25) |
InChI 键 |
NCQTWSDYMRWNMC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)


![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)
![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)


